PF 750

概要

説明

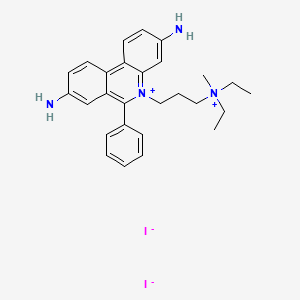

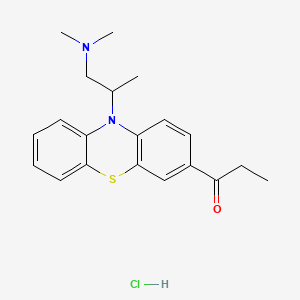

PF 750は、N-フェニル-4-(キノリン-3-イルメチル)ピペリジン-1-カルボキサミドとしても知られており、脂肪酸アミドヒドロラーゼ(FAAH)の強力な時間依存性かつ不可逆的阻害剤です。FAAHは、アナンダミドやオレアミドなど、脂肪酸アミドの加水分解と不活性化に関与する酵素です。 This compoundは、FAAHに対して高い選択性を示しており、生化学研究における貴重なツールとなっています .

科学的研究の応用

PF 750 has a wide range of applications in scientific research:

Chemistry: Used as a selective inhibitor in studies involving FAAH and related enzymes.

Biology: Helps in understanding the role of FAAH in the metabolism of fatty acid amides.

Medicine: Investigated for its potential therapeutic applications in conditions related to the endocannabinoid system, such as pain and inflammation.

Industry: Utilized in the development of new pharmacological agents targeting FAAH

作用機序

PF 750は、FAAHの活性部位セリン求核剤を共有結合的に修飾することにより、その効果を発揮します。この不可逆的阻害により、FAAHは脂肪酸アミドを加水分解することができなくなり、これらのシグナル伝達分子のレベルが上昇します。 分子標的はFAAHの活性部位であり、関与する経路はエンドカンナビノイド系に関連する経路です .

生化学分析

Biochemical Properties

PF 750 acts as a potent, time-dependent, irreversible inhibitor of FAAH . It achieves this through a covalent modification of the enzyme’s active site serine nucleophile . This interaction with FAAH is highly selective, with this compound showing no discernable off-site activity up to concentrations of 500 µM .

Cellular Effects

The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides, such as anandamide . These molecules are endogenous ligands for cannabinoid receptors, and their increased presence can lead to a variety of cellular effects. For example, anandamide is known to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through the covalent carbamylation of FAAH’s serine nucleophile . This modification inhibits the enzyme’s activity, preventing it from hydrolyzing fatty acid amides . As a result, the levels of these molecules increase, leading to enhanced signaling through cannabinoid receptors .

Temporal Effects in Laboratory Settings

This compound is a time-dependent inhibitor of FAAH, with its potency increasing with longer preincubation times . For example, when preincubated with recombinant human FAAH for 5 minutes, this compound has an IC50 value of 0.6 µM. This decreases to 0.016 µM when the preincubation time is increased to 60 minutes .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not available in the current literature, it is known that FAAH inhibitors in general can have dose-dependent effects. For example, higher doses might lead to more pronounced increases in fatty acid amide levels and thus stronger physiological effects. Very high doses could potentially lead to off-target effects or toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid amides. By inhibiting FAAH, it prevents the breakdown of these molecules, leading to their accumulation . This can affect metabolic flux and metabolite levels, particularly in pathways involving endocannabinoids .

Transport and Distribution

Given its role as a FAAH inhibitor, it is likely that it is transported to wherever FAAH is present, which includes various tissues throughout the body .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever FAAH is found within cells. FAAH is an integral membrane protein, so this compound would be expected to localize to the same membrane-bound compartments .

準備方法

合成経路と反応条件

PF 750は、以下の重要なステップを含む多段階プロセスにより合成できます。

ピペリジンコアの形成: 合成は、適切な出発物質を制御された条件下で反応させることにより、ピペリジンコアの調製から始まります。

キノリンの付加: キノリン部分は、キノリン誘導体がピペリジン中間体と反応する求核置換反応によって導入されます。

カルボキサミドの形成: 最後のステップでは、中間体を適切なカルボキシル化剤と反応させることにより、カルボキサミド基が形成されます。

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は通常、再結晶やクロマトグラフィーなどの精製工程を含む標準的な有機合成技術を用いて、高純度を達成します。

化学反応の分析

反応の種類

PF 750は、主に以下のタイプの反応を起こします。

置換反応: 分子内の官能基の置換を伴います。

一般的な試薬と条件

求核置換: キノリン誘導体やピペリジン中間体などの試薬。

カルボキシル化: 制御された温度とpH条件下で、カルボキシル化剤などの試薬。

主な生成物

関心の高い主な生成物は、最終的なカルボキサミド形成ステップ後に得られるthis compound自体です。副生成物には、未反応の出発物質や中間ステップからの副生成物が含まれる可能性があります。

科学研究における用途

This compoundは、科学研究において幅広い用途があります。

化学: FAAHおよび関連酵素を含む研究における選択的阻害剤として使用されます。

生物学: 脂肪酸アミドの代謝におけるFAAHの役割を理解するのに役立ちます。

医学: 痛みや炎症など、エンドカンナビノイド系に関連する状態における潜在的な治療的用途について調査されています。

類似化合物との比較

類似化合物

URB597: 別のFAAH阻害剤ですが、PF 750と比較して選択性と効力が低いです。

OL-135: 異なる薬物動態的特性を持つ可逆的FAAH阻害剤。

JZL184: モノアシルグリセロールリパーゼ(MAGL)を阻害しますが、FAAHは阻害しないため、異なる作用機序を提供します。

This compoundの独自性

This compoundは、FAAHに対する高い選択性と不可逆的阻害によって際立っています。 高濃度でも、目立ったオフターゲット活性は示さず、FAAH関連経路の研究に非常に特異的なツールとなっています .

特性

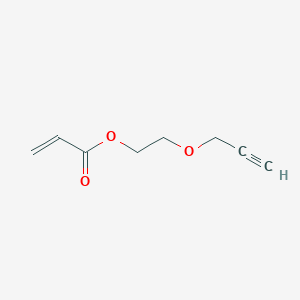

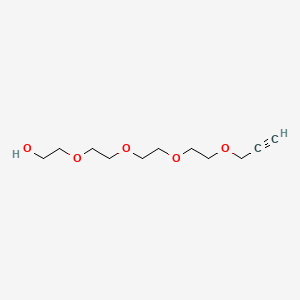

IUPAC Name |

N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(24-20-7-2-1-3-8-20)25-12-10-17(11-13-25)14-18-15-19-6-4-5-9-21(19)23-16-18/h1-9,15-17H,10-14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIODYGOZWZNCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648906 | |

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959151-50-9 | |

| Record name | PF-750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959151509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(3-quinolinylmethyl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-750 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7756CPP14K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PF-750 a unique inhibitor of fatty acid amide hydrolase (FAAH)?

A1: Unlike other FAAH inhibitors, PF-750 exhibits remarkable selectivity for FAAH over other mammalian serine hydrolases. [] This is attributed to its unique mechanism of action. While most serine hydrolases primarily hydrolyze esters and thioesters, FAAH can also hydrolyze C(O)-N bonds. PF-750 leverages this unique ability, forming a covalent bond with the active site serine nucleophile of FAAH, leading to time-dependent and highly specific inhibition. [, ]

Q2: How does the structure of PF-750 contribute to its selectivity for human FAAH?

A2: A crystal structure of humanized rat FAAH complexed with PF-750 reveals key interactions. [] The quinoline moiety of PF-750 forms specific interactions with residues unique to the human FAAH active site, explaining its selectivity. This structural insight is invaluable for designing future FAAH inhibitors with improved potency and species selectivity for potential therapeutic applications. []

Q3: Has PF-750 been explored for dual-targeting strategies?

A3: Yes, researchers have investigated PF-750 as a starting point for developing dual inhibitors targeting both FAAH and soluble epoxide hydrolase (sEH). [] This dual-targeting approach aims to enhance the efficacy of pain treatment by simultaneously inhibiting two enzymes involved in pain regulation. Modifications to the PF-750 scaffold led to compounds with improved potency for both targets, highlighting the potential of this strategy. []

Q4: Does PF-750 undergo hydrolysis by FAAH like some other β-lactam-based inhibitors?

A4: Interestingly, PF-750 does not undergo hydrolysis by FAAH. [] Studies using LC/MS analysis demonstrated that while PF-750 interacts with and inhibits hFAAH, the enzyme does not open the β-lactam ring of PF-750. This finding contrasts with the hydrolysis observed when β-lactam inhibitors are incubated with other serine hydrolases, suggesting a distinct mechanism of interaction between PF-750 and FAAH. []

Q5: What is the significance of studying the structure-activity relationship (SAR) of PF-750?

A5: Understanding the SAR of PF-750 is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. [] By systematically modifying different structural elements of PF-750, researchers can identify the key functional groups responsible for its interactions with FAAH and explore modifications that could enhance its therapeutic potential.

Q6: Are there any studies investigating the in vivo effects of PF-750?

A6: While specific in vivo efficacy data for PF-750 was not found within the provided research abstracts, one study mentions the successful development of a dual FAAH/sEH inhibitor derived from the PF-750 scaffold with promising pharmacokinetic properties and in vivo target engagement in mice. [] This suggests that PF-750 and its analogs hold potential for in vivo applications.

Q7: What is the potential impact of PF-750 on future pain management strategies?

A7: PF-750, as a highly selective and potent FAAH inhibitor, provides a valuable tool for studying FAAH and its role in pain, inflammation, and other CNS disorders. [] Its unique mechanism of action and the insights gained from its structure-activity relationship studies can guide the development of novel therapeutics targeting FAAH with improved efficacy and safety profiles for managing pain and other conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。